REACTION_CXSMILES
|
[O:1]=[C:2]1[C:6]2[CH:7]=[CH:8][C:9]3[C:14]([C:5]=2[S:4](=[O:16])(=[O:15])[NH:3]1)=[CH:13][CH:12]=[CH:11][CH:10]=3.[Na].Cl[CH2:19][C:20](=[O:22])[CH3:21]>CO>[CH2:19]([N:3]1[C:2](=[O:1])[C:6]2[CH:7]=[CH:8][C:9]3[C:14]([C:5]=2[S:4]1(=[O:16])=[O:15])=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:20]([CH3:21])=[O:22] |^1:16|
|
Name
|
|
Quantity
|
46.6 g
|
Type
|
reactant
|
Smiles
|
O=C1NS(C2=C1C=CC1=CC=CC=C12)(=O)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the majority of the alcohol was distilled off
|
Type
|
TEMPERATURE
|
Details
|
was then heated at 120° C for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
The dimethyl sulfoxide was then partly distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
a solution of 25 gm of sodium acetate in 250 ml of water was added to the residue
|
Type
|
STIRRING
|
Details
|
the resulting mixture was thoroughly stirred
|
Type
|
CUSTOM
|
Details
|
The precipitatewhich had formed
|
Type
|
FILTRATION
|
Details
|
was suction-filtered off
|
Type
|
WASH
|
Details
|
washed first with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)N1S(C2=C(C1=O)C=CC1=CC=CC=C12)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |